Caged 5-thio-insp3

Descripción

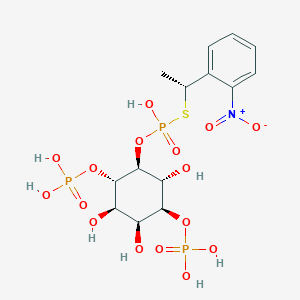

Caged 5-thio-InsP3 (5-thio-inositol 1,4,5-trisphosphorothioate) is a photoactivatable derivative of inositol trisphosphate (InsP3), a critical secondary messenger in intracellular calcium (Ca²⁺) signaling. This compound is chemically modified with a photolabile "caging" group, which temporarily masks its biological activity until irradiation with specific wavelengths of light triggers its release . The sulfur substitution at the 5-position of the inositol ring distinguishes it from native InsP3, conferring unique biochemical properties, such as altered receptor-binding kinetics and resistance to enzymatic degradation .

Caged 5-thio-InsP3 has been instrumental in studying Ca²⁺ dynamics in excitable cells, such as guinea pig hepatocytes and cardiac myocytes. Upon photolysis, it binds to InsP3 receptors (InsP3Rs) on the endoplasmic reticulum, inducing Ca²⁺ release into the cytosol. Key studies demonstrate that its Ca²⁺ release efficacy depends on pre-existing Ca²⁺ concentrations, with prolonged release rates observed under clamped Ca²⁺ conditions . Unlike native InsP3, 5-thio-InsP3 exhibits persistent reactivation of Ca²⁺ efflux at high concentrations, producing oscillatory [Ca²⁺]i fluctuations .

Propiedades

Número CAS |

165036-14-6 |

|---|---|

Fórmula molecular |

C14H22NO16P3S |

Peso molecular |

585.3 g/mol |

Nombre IUPAC |

[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid |

InChI |

InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1 |

Clave InChI |

GPGJXNYNJPMDTP-MOWZACQSSA-N |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |

SMILES isomérico |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)O[C@H]2[C@@H]([C@H]([C@H]([C@H]([C@@H]2OP(=O)(O)O)O)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |

Otros números CAS |

165036-14-6 |

Sinónimos |

(S)-isomer of 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate) 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate) caged 5-thio-InsP3 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Photolysis Mechanism

The primary reaction of caged 5-thio-InsP3 involves photolysis, where exposure to light leads to the cleavage of the caging group, releasing the active molecule, inositol trisphosphate (InsP3). This reaction can be summarized as follows:

This photochemical reaction is critical for studying the dynamics of calcium signaling within cells.

Kinetics of Calcium Release

Research indicates that caged 5-thio-InsP3 can effectively induce calcium release from intracellular stores. The kinetics of this release is influenced by the concentration of InsP3 produced following photolysis. Studies have shown that at concentrations greater than , significant calcium flux occurs, with rapid activation observed at higher concentrations .

Comparison with Other Caged Compounds

When comparing caged 5-thio-InsP3 to other caged derivatives, such as caged inositol 1,4,5-trisphosphate (InsP3), it is noted that the former may exhibit different kinetics and efficacy in triggering calcium release due to its unique structural modifications .

| Caged Compound | Photolysis Product | Calcium Release Threshold | Kinetics |

|---|---|---|---|

| Caged 5-thio-InsP3 | 5-thio-InsP3 | >0.1 - 0.2 μM | Rapid at high [InsP3] |

| Caged InsP3 | InsP3 | >0.4 μM | Variable |

Flash Photolysis Studies

In experiments involving flash photolysis, researchers have measured the rate of change of intracellular calcium concentration () following the release of InsP3 from its caged form. These studies reveal that the latency period for calcium release decreases significantly as the concentration of InsP3 increases, indicating a more efficient response at higher levels .

Stability and Metabolism

The stability of caged 5-thio-InsP3 compared to its non-caged counterpart is crucial for its application in live-cell imaging and physiological studies. The metabolic pathways that degrade InsP3 also influence how long the active form remains effective post-release. Research suggests that while caged derivatives provide a controlled release mechanism, they must be carefully designed to avoid rapid degradation once released into the cellular environment .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Caged 5-thio-InsP3 is one of several caged compounds used to probe cellular signaling. Below, it is compared to structurally or functionally analogous compounds, including caged InsP3, caged glutamate, and caged GABA.

Photorelease Kinetics and Stability

- Key Findings :

- Caged 5-thio-InsP3 and InsP3 share similar photolysis wavelengths (UV range) but differ in release delays. At low concentrations, 5-thio-InsP3 exhibits 3–8x longer delays in Ca²⁺ efflux compared to InsP3, likely due to slower receptor activation kinetics .

- MNI-glutamate and RuBi-GABA are optimized for two-photon (2P) and one-photon (1P) uncaging, respectively, with faster photorelease times suited for neural circuit mapping .

Metabolic Stability and Experimental Utility

- 5-thio-InsP3 is resistant to 5-phosphatase, prolonging its activity compared to InsP3, which is rapidly metabolized .

- Caged glutamate and GABA derivatives are stable in physiological buffers (e.g., ACSF) for >24 hours, making them suitable for prolonged slice experiments .

Structural and Functional Design

- Caged 5-thio-InsP3 uses nitrobenzyl-based caging groups, whereas RuBi-GABA employs ruthenium bipyridine complexes for visible-light uncaging .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Caged 5-thio-insp3, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically follows photo-labile protecting group strategies. Validate purity using HPLC coupled with mass spectrometry (MS) to confirm molecular weight. Structural integrity is verified via -NMR and -NMR to assess functional group retention. Cross-reference spectral data with published benchmarks to minimize batch variability . For reproducibility, document reaction conditions (e.g., light wavelength, solvent system) in detail, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Which analytical techniques are most effective for characterizing Caged 5-thio-insp3 in biological systems?

- Methodological Answer : Use fluorescence microscopy to track spatial-temporal release kinetics in live cells. Pair with HPLC-MS to quantify intact vs. hydrolyzed species post-irradiation. For in vitro studies, employ UV-Vis spectroscopy to monitor photolysis efficiency. Ensure calibration against standard curves to mitigate instrument-specific biases . Data should be recorded in triplicate, with error margins reported as ±SEM (Standard Error of the Mean) .

Q. How does the photorelease mechanism of Caged 5-thio-insp3 compare to other caged compounds (e.g., DMNPE or NPECM)?

- Methodological Answer : Apply a PICO framework (Population: caged compounds; Intervention: 5-thio-insp3; Comparison: DMNPE/NPECM; Outcome: release kinetics/bioactivity). Conduct comparative studies using stopped-flow spectroscopy under identical light conditions (e.g., 365 nm UV). Analyze quantum yields and dark stability via Arrhenius plots. Literature reviews should prioritize meta-analyses to identify trends in photoefficiency .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in Caged 5-thio-insp3 synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) to isolate critical factors (e.g., temperature, reagent stoichiometry). Use multivariate regression to model variability sources. Integrate Quality-by-Design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Open-ended questions in lab logs (e.g., "Which step introduced unexpected byproducts?") can reveal overlooked variables .

Q. How can researchers resolve contradictions in reported biological activity of Caged 5-thio-insp3 across studies?

- Methodological Answer : Perform systematic reviews using PRISMA guidelines to assess study heterogeneity. Re-analyze raw data (if available) via standardized normalization methods (e.g., fold-change relative to controls). For conflicting cell-based assays, validate using orthogonal techniques (e.g., electrophysiology for ion channel studies). Tabulate discrepancies in a matrix to identify methodological divergences (e.g., irradiation duration, cell lines) .

Q. What novel applications of Caged 5-thio-insp3 are emerging in optogenetics, and how can researchers design experiments to explore these?

- Methodological Answer : Explore spatiotemporal control of second messengers (e.g., cAMP) in neuronal networks. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope studies. For example, combine two-photon uncaging with calcium imaging to map signaling cascades. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Data Management and Reproducibility

Q. How should researchers document and share spectral data for Caged 5-thio-insp3 to enhance reproducibility?

- Methodological Answer : Deposit raw NMR/UV-Vis datasets in repositories like Zenodo or Figshare, annotated with machine-readable metadata (e.g., solvent peaks, instrument model). Use collaborative platforms like LabArchives for real-time data logging. Adopt the MIAME (Minimum Information About a Molecular Experiment) standard for structural validation .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in designing in vivo studies with Caged 5-thio-insp3, and how can they be avoided?

- Methodological Answer : Avoid overgeneralizing results by specifying model organisms (e.g., zebrafish vs. murine systems). Pre-test phototoxicity thresholds using propidium iodide staining. Justify sample sizes via power analysis (α=0.05, β=0.2) and include negative controls (e.g., non-irradiated compound). Document ethical approvals explicitly in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.